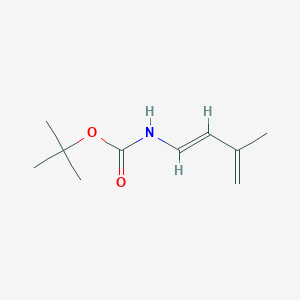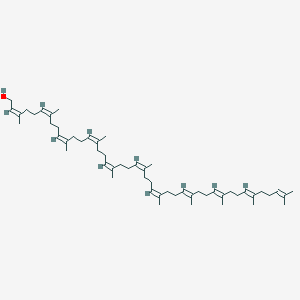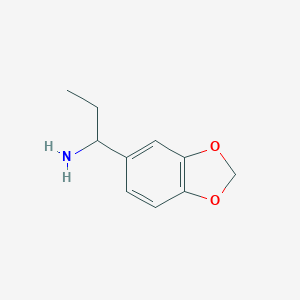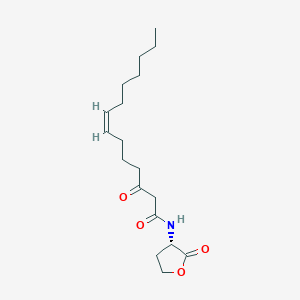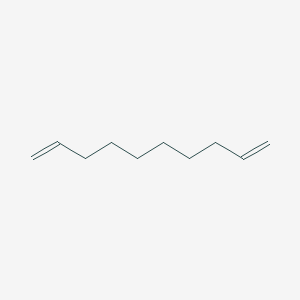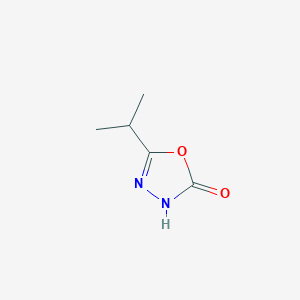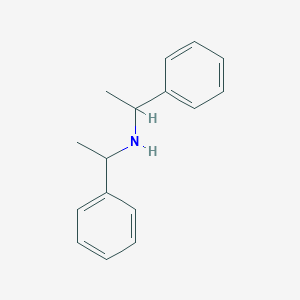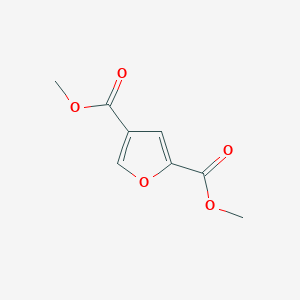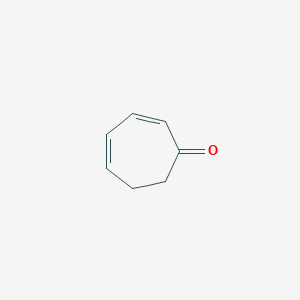
Cycloheptadienone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptadienone is a cyclic organic compound with the molecular formula C7H6O. It is a yellowish liquid that has a characteristic odor. Cycloheptadienone is an important intermediate in organic synthesis and has numerous applications in scientific research. In
Mecanismo De Acción
The mechanism of action of cycloheptadienone is not fully understood. However, it is known that it can undergo various reactions such as Diels-Alder cycloaddition, nucleophilic addition, and oxidation. These reactions can lead to the formation of new compounds with different properties.
Efectos Bioquímicos Y Fisiológicos
Cycloheptadienone has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties. It can also inhibit the growth of certain bacteria and fungi. In addition, cycloheptadienone has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using cycloheptadienone in lab experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds. In addition, it can form stable complexes with transition metals, which can be used in catalysis and other applications. However, one of the limitations of using cycloheptadienone is its instability. It can undergo various reactions, which can lead to the formation of unwanted products.
Direcciones Futuras
There are numerous future directions for the use of cycloheptadienone in scientific research. One possible direction is the synthesis of new organic compounds with different properties. Another direction is the development of new catalytic systems based on cycloheptadienone and transition metals. In addition, the study of the mechanism of action of cycloheptadienone and its derivatives can lead to the development of new drugs with therapeutic potential.
Conclusion
Cycloheptadienone is an important intermediate in organic synthesis with numerous applications in scientific research. It can be synthesized through several methods and can undergo various reactions, which can lead to the formation of new compounds with different properties. Cycloheptadienone has been shown to have anti-inflammatory, anti-tumor, and antioxidant properties. It can also form stable complexes with transition metals, which can be used in catalysis and other applications. The study of cycloheptadienone and its derivatives can lead to the development of new drugs with therapeutic potential.
Métodos De Síntesis
Cycloheptadienone can be synthesized through several methods. One of the most common methods is the reaction between cycloheptatriene and ozone. This reaction leads to the formation of cycloheptadienone and carbon dioxide. Another method involves the reaction between cycloheptatriene and potassium permanganate. This reaction leads to the formation of cycloheptadienone and manganese dioxide.
Aplicaciones Científicas De Investigación
Cycloheptadienone has numerous applications in scientific research. It is used as a precursor in the synthesis of various organic compounds such as heterocycles, natural products, and pharmaceuticals. Cycloheptadienone is also used as a ligand in organometallic chemistry. It can form stable complexes with transition metals, which can be used in catalysis and other applications.
Propiedades
IUPAC Name |
cyclohepta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-5-3-1-2-4-6-7/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZRJZYGWLSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459868 |
Source


|
| Record name | Cycloheptadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptadienone | |
CAS RN |
1901-34-4 |
Source


|
| Record name | Cycloheptadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

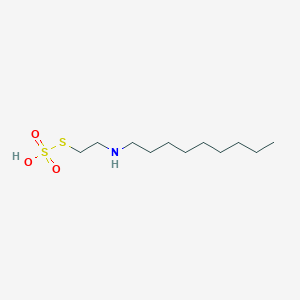
![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)

